1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is fused with fluorophenyl and methylphenyl groups. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Scientific Research Applications
1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-3-methylbutan-1-one include other triazolopyrimidines with different substituents. Examples include:
- 7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H25FN4O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)-5-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C23H25FN4O/c1-15(2)12-22(29)27-20(17-6-4-16(3)5-7-17)13-21(28-23(27)25-14-26-28)18-8-10-19(24)11-9-18/h4-11,14-15,20-21H,12-13H2,1-3H3 |
InChI Key |
UJKPDXJMGINFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)CC(C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.